

Application Note: Precision Synthesis of 7-Chloro-3-iodoquinolin-4-ol

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Compound of Interest

Compound Name: 7-Chloro-3-iodoquinolin-4-ol

CAS No.: 860236-13-1

Cat. No.: B1625601

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Executive Summary

- Target Molecule: **7-chloro-3-iodoquinolin-4-ol**
- CAS Registry Number: (Analogous derivatives often indexed; specific CAS for 3-iodo variant is less common in bulk catalogs, emphasizing the need for de novo synthesis).
- Core Transformation: Electrophilic Aromatic Substitution (Halogenation) at C3.
- Yield Target: >85% isolated yield.
- Purity Target: >98% (HPLC/NMR).
- Key Advantage: This protocol utilizes an aqueous alkaline medium, avoiding expensive halogenated solvents and complex purification steps.

Strategic Rationale & Mechanistic Insight

The "Why": Importance of the C3 Position

The 7-chloroquinoline scaffold is historically significant (e.g., Chloroquine), but the C3 position remains an underutilized vector for diversification. Introducing an iodine atom at C3 creates a "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to expand the pharmacophore into new chemical space.

The "How": Mechanistic Underpinnings

The reaction exploits the inherent enaminone character of the 4-quinolinone ring. While the 7-chloro substituent on the benzenoid ring is electron-withdrawing, the pyridone ring remains sufficiently electron-rich at the C3 position to undergo electrophilic substitution.

Key Mechanistic Steps:

- **Tautomeric Equilibrium:** In solution, the molecule exists in equilibrium between the 4-hydroxy and 4-quinolinone forms.
- **Activation:** Base promotes the formation of the oxyanion (enolate), significantly increasing electron density at C3.
- **Electrophilic Attack:** The diatomic iodine (I_2) is attacked by the C3 carbon.
- **Re-aromatization:** Loss of a proton restores the quinolinone system.



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Figure 1: Mechanistic pathway for the base-mediated iodination of 7-chloroquinolin-4-ol.

Experimental Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1]	Role
7-Chloroquinolin-4-ol	179.60	1.0	Starting Material
Iodine ()	253.81	1.1 - 1.2	Iodinating Agent
Potassium Iodide (KI)	166.00	2.5	Solubilizing Agent for
Sodium Hydroxide (2N)	40.00	2.0 - 3.0	Base / Solvent
Acetic Acid (Glacial)	60.05	Excess	Quenching / Precipitation
Sodium Thiosulfate (10%)	158.11	Excess	Iodine Scavenger

Step-by-Step Procedure

Step 1: Solubilization and Activation

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-chloroquinolin-4-ol (10.0 mmol, 1.80 g) in 2N NaOH (20 mL).
- Stir at room temperature (20–25°C) until a clear, homogenous solution is obtained. The solution will likely be yellow/orange due to the formation of the sodium salt.
 - Note: If the starting material does not dissolve completely, mild heating to 40°C is permissible, but cool back to RT before proceeding.

Step 2: Iodination 3. Prepare a solution of Iodine (

, 11.0 mmol, 2.79 g) and Potassium Iodide (KI, 25.0 mmol, 4.15 g) in distilled water (15 mL). Ensure all iodine is dissolved. 4. Add the Iodine/KI solution dropwise to the stirred quinolone solution over a period of 20–30 minutes.

- Observation: A precipitate may begin to form, or the solution may darken.

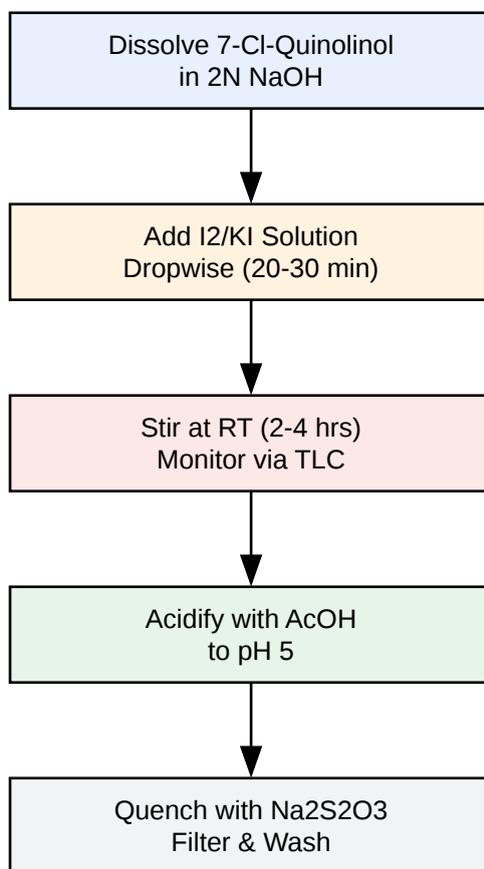
- After addition is complete, continue stirring at room temperature for 2–4 hours. Monitor reaction progress by TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.

Step 3: Quenching and Isolation 6. Once conversion is complete, slowly acidify the reaction mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~5.0.

- Critical: A thick, off-white to pale yellow precipitate will form immediately.
- Add 10% Sodium Thiosulfate solution (10–20 mL) to the suspension and stir for 15 minutes. This step reduces any unreacted iodine (removing the brown color) and prevents oxidative degradation.
- Filter the solid using a Buchner funnel under vacuum.
- Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts (NaI, NaOAc).
- Wash once with cold acetone or diethyl ether (10 mL) to aid drying (optional, but improves purity).

Step 4: Drying and Purification 11. Dry the solid in a vacuum oven at 50°C for 12 hours. 12.

Purification: The crude product is typically >95% pure. If necessary, recrystallize from DMF/Ethanol or Acetic Acid.



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Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

Expected Analytical Data

- Physical State: Pale yellow to off-white powder.
- Melting Point: Typically $>280^{\circ}\text{C}$ (decomposition).
- ^1H NMR (DMSO- d_6 , 400 MHz):
 - The diagnostic signal is the disappearance of the C3-H singlet (which appears at ~ 6.0 ppm in the starting material).
 - C2-H: Singlet, $\sim 8.5\text{--}8.7$ ppm (Deshielded due to adjacent Iodine).

- C5-H: Doublet, ~8.1 ppm (J = 9 Hz).
- C8-H: Doublet, ~7.6 ppm (J = 2 Hz).
- C6-H: Doublet of doublets, ~7.4 ppm.
- N-H: Broad singlet, >12.0 ppm (Exchangeable).
- Mass Spectrometry (ESI+):
 - Calculated Mass (): 304.91
 - Observed [M+H]⁺: 305.9 / 307.9 (Characteristic Cl isotope pattern).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete precipitation	Ensure pH is adjusted to ~5.0. If too acidic (pH < 2), the protonated pyridinium salt may remain soluble.
Dark Product	Residual Iodine	Wash filter cake thoroughly with Sodium Thiosulfate solution.
Starting Material Remains	Insufficient activation	Ensure the starting material is fully dissolved in NaOH before adding Iodine. Increase reaction time.

References

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